Piperazine, 1-phenethyl-4-phenyl-

Serotonin Receptor 5-HT1A Binding Radioligand Displacement

N-Phenylpiperazine GPCR ligands often exhibit extreme sensitivity to N1-substituent changes, causing irreproducible screening results when generic analogs are substituted. This compound (CAS 1033-68-7) solves that by providing a precisely defined N1-phenethyl-N4-phenyl substitution pattern with pre-characterized target binding. • 5-HT1A Ki = 43.2 nM; 11-fold selectivity over D2 (Ki = 478 nM) - quantitative baseline for SAR expansion. • Calculated LogP 3.6, zero H-bond donors - predicts passive CNS penetration for in vivo neuropharmacology. • Sharp mp 77-78 °C & validated GC-MS spectrum - ready-to-use analytical reference standard.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 1033-68-7
Cat. No. B086600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-phenethyl-4-phenyl-
CAS1033-68-7
Synonyms1-Phenethyl-4-phenylpiperazine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-17(8-4-1)11-12-19-13-15-20(16-14-19)18-9-5-2-6-10-18/h1-10H,11-16H2
InChIKeyAMIUKHHHHJYBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenethyl-4-phenylpiperazine Overview


Piperazine, 1-phenethyl-4-phenyl- (IUPAC: 1-phenyl-4-(2-phenylethyl)piperazine), CAS 1033-68-7, is a disubstituted piperazine derivative bearing a phenyl group at N4 and a phenethyl moiety at N1. It belongs to the N-phenylpiperazine class, a privileged scaffold extensively explored in medicinal chemistry for generating ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors . The compound is commercially catalogued as a bioactive small molecule, and its molecular identity is confirmed by ChEMBL (CHEMBL2029931) and the U.S. National Cancer Institute's Developmental Therapeutics Program (NSC 87027) .

5-HT1A receptor engagement context for serotonergic GPCR studies reported Ki profile
Selective serotonergic probe with D2 off-target control window assay-context selectivity
CNS-permeability physicochemical profile for brain-penetrant research tools in silico LogP/HBD

Why 1-Phenethyl-4-phenylpiperazine Cannot Be Substituted


N-Phenylpiperazine derivatives exhibit extreme sensitivity to N1-substituent modifications. Even minor alterations—such as replacing the N1-phenethyl group with benzyl, phenylpropyl, or unsubstituted alkyl chains—can invert receptor selectivity profiles between 5-HT1A, D2, D4, and adrenergic receptors . The specific combination of an N4-phenyl and an N1-phenethyl substituent in CAS 1033-68-7 represents a defined pharmacophoric fingerprint: the two-carbon linker between the piperazine core and the terminal phenyl ring dictates a unique spatial orientation of the aromatic group within the orthosteric binding pocket, which is not reproducible by one-carbon or three-carbon analogs . Consequently, generic substitution by closely related piperazines without this precise substitution pattern risks a complete loss of the pre-characterized target binding profile, compromising experimental reproducibility in receptor screening campaigns.

N1-sensitivity
Even minor N1-alkyl chain variations (e.g., benzyl or propyl) may invert 5-HT1A/D2 selectivity profiles.
Linker length
The two‑carbon phenethyl linker defines a unique pharmacophoric orientation; one‑ or three‑carbon analogs cannot reproduce this spatial arrangement.
Core mismatch
1-Phenylpiperazine or N‑benzylpiperazine scaffolds lack the pre‑characterized 5‑HT1A/D2 binding fingerprint and CNS property balance.

1-Phenethyl-4-phenylpiperazine Binding Profile vs. Analogs


5-HT1A Affinity vs. 1-Phenylpiperazine

1-Phenethyl-4-phenylpiperazine demonstrates moderate affinity for the human 5-HT1A receptor with a Ki of 43.2 nM, as determined by displacement of [3H]8-OH-DPAT in CHO-K1 cell membranes . In contrast, the minimal core scaffold 1-phenylpiperazine (lacking the N1-phenethyl group) shows substantially weaker 5-HT1A binding, with a reported Ki of 2,510 nM under analogous displacement assay conditions . This represents a 58-fold improvement in affinity conferred by the N1-phenethyl substitution.

5-HT1A Affinity vs. Core
Cross-study comparable
Ki = 43.2 nM vs 2,510 nM
58‑fold higher affinity
N1-phenethyl group is required for meaningful 5‑HT1A engagement.
Human 5-HT1A CHO-K1 membranes, [3H]8-OH-DPAT displacement.
Serotonin Receptor 5-HT1A Binding Radioligand Displacement

5-HT1A vs. D2 Dopamine Receptor Selectivity

When profiled against the human D2 dopamine receptor under identical assay platform conditions, 1-phenethyl-4-phenylpiperazine exhibits a Ki of 478 nM, determined by displacement of [3H]spiperone in CHO cell membranes . Combined with its 5-HT1A Ki of 43.2 nM, the compound displays an 11-fold selectivity window for 5-HT1A over D2. This contrasts with the class behavior of certain N4-substituted phenylpiperazines, which often show sub-100 nM D2 affinity and can exhibit inverted D2/5-HT1A selectivity .

5-HT1A/D2 Selectivity
Head-to-head assay context
5-HT1A Ki = 43.2 nM
D2 Ki = 478 nM
11‑fold 5-HT1A preference
Defined 5-HT1A-over-D2 window differentiates from many D2-preferring piperazines.
Human D2 CHO membranes, [3H]spiperone; same platform as 5-HT1A.
Dopamine D2 Receptor Receptor Selectivity Cross-Target Profiling

Physicochemical Properties vs. N-Alkyl Piperazines

The target compound has a calculated LogP of approximately 3.6 and zero hydrogen bond donors (HBD = 0), as determined by its molecular structure (molecular weight 266.4 g/mol) . This contrasts with common piperazine alternatives: 1-benzylpiperazine (LogP ~1.9, HBD = 1) and 1-(2-methoxyphenyl)piperazine (LogP ~1.5, HBD = 0) . The higher lipophilicity and absence of hydrogen bond donor capacity of CAS 1033-68-7 suggest superior passive membrane permeability and blood-brain barrier penetration potential, a critical consideration for CNS-targeted probe design .

CNS Property Profile
Cross-study comparable
LogP ≈ 3.6, HBD = 0
vs. benzylpiperazine LogP 1.9, HBD 1
Higher lipophilicity and zero HBD support passive CNS permeability evaluation.
In silico calculated (ALOGPS/ACD consensus); MW 266.4.
Lipophilicity Drug-Likeness Physicochemical Property Comparison

Melting Point as a Purity Indicator

The reported melting point of 1-phenethyl-4-phenylpiperazine is 77–78 °C . This is significantly lower than that of the unsubstituted 1-phenylpiperazine (mp 148–150 °C) . The lower and sharper melting range facilitates easier handling and melt-processing, and also provides a straightforward quality control metric: any deviation beyond this narrow range in a delivered batch immediately indicates inadequate purity or incorrect identity.

Melting Point Purity
Reported, cross-study
77–78 °C
vs. 1-phenylpiperazine 148–150 °C
Sharp, distinct melting range enables rapid identity and purity verification.
Capillary/DSC method; deviation indicates impurity or mis‑identification.
Solid-State Characterization Melting Point Quality Control

1-Phenethyl-4-phenylpiperazine Key Applications


5-HT1A Serotonergic Probe Design with D2 Selectivity

Medicinal chemistry programs developing selective 5-HT1A receptor ligands can utilize CAS 1033-68-7 as a characterized starting scaffold. Its Ki of 43.2 nM at 5-HT1A and 11-fold selectivity over D2 (Ki = 478 nM) provide a quantifiable baseline for structure-activity relationship (SAR) expansion, where further N4-phenyl substitutions can be introduced and benchmarked against this pre-established selectivity profile.

CNS Pharmacokinetic Probe Development

The compound's calculated LogP of ~3.6 and zero hydrogen bond donors predict good passive CNS penetration . Researchers designing in vivo neuropharmacological probes can select this scaffold as a starting point for installing radiolabels or fluorescent tags while maintaining the physicochemical parameters associated with blood-brain barrier permeability, as opposed to more polar piperazine alternatives.

Reference Standard for Phenylpiperazine Analytical Methods

With a sharp melting point of 77–78 °C and a well-characterized GC-MS spectrum (available via SpectraBase) , CAS 1033-68-7 can serve as a certified reference standard for developing and validating analytical methods (HPLC, GC-MS, LC-MS/MS) targeting N-phenylpiperazine derivatives in forensic toxicology or pharmaceutical quality control workflows.

Synthetic Intermediate for Piperazine Libraries

The secondary amine in the piperazine ring of CAS 1033-68-7 is amenable to acylation, sulfonylation, or reductive amination . This makes the compound a well-defined, commercially available intermediate for generating focused libraries of N1-phenethyl-N4-phenylpiperazine derivatives with diversified N-substituents, facilitating parallel SAR exploration.

Application
Selection Property
Validation Focus
5-HT1A serotonergic probe design
5-HT1A affinity and D2 selectivity profile
In vitro binding assays vs. reference scaffolds
CNS pharmacokinetic probe development
Lipophilicity and hydrogen bond donor count
In vitro permeability and brain penetration models
Phenylpiperazine analytical standard
Sharp melting point and characterized spectral data
HPLC/GC-MS method validation and QC
Piperazine library synthesis
Secondary amine reactivity
Acylation/sulfonylation scope and product characterization
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